Scientific Field: Cardiology
Summary of Application: Elinogrel has been used in the treatment of patients undergoing nonurgent PCI.
Results or Outcomes: An IV bolus of Elinogrel achieved more rapid and potent antiplatelet effects compared with clopidogrel, which were sustained during the transition from the IV to the oral formulation in the first 24 hours of the peri-PCI period.
Scientific Field: Pharmacology
Summary of Application: Elinogrel is a novel antiplatelet agent that provides a more potent antiplatelet effect in both the IV and oral forms.
Methods of Application: In the INNOVATE PCI trial, patients were initially assigned pre-PCI to clopidogrel 300 or 600 mg followed by 75 mg/day, or to Elinogrel 80 mg IV bolus followed by 50, 100, or 150 mg oral Elinogrel twice daily.
Results or Outcomes: Elinogrel appeared to be more potent than clopidogrel in platelet inhibition and inhibition appeared greater at higher doses.
Elinogrel is a novel compound classified as a reversible and competitive inhibitor of the P2Y12 receptor, primarily utilized in antiplatelet therapy. Its chemical structure is characterized by the formula , and it possesses a molecular weight of approximately 523.94 g/mol . Elinogrel is known for its rapid onset and offset of action, making it a promising alternative to traditional antiplatelet agents like clopidogrel, especially in managing cardiovascular diseases .
Elinogrel functions by inhibiting the P2Y12 receptor on platelets, which plays a crucial role in the aggregation process. This inhibition results in:
The synthesis of elinogrel involves multiple steps that typically include:
These synthetic routes are designed to optimize yield and purity while maintaining the compound's efficacy .
Elinogrel is primarily investigated for its applications in:
Elinogrel has been studied for potential interactions with other medications, particularly those affecting platelet function. Key findings include:
Elinogrel shares similarities with several other compounds used in antiplatelet therapy. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Route of Administration | Key Characteristics |
|---|---|---|---|
| Clopidogrel | Irreversible P2Y12 inhibitor | Oral | Slow onset; variability in response |
| Ticagrelor | Reversible P2Y12 inhibitor | Oral | Rapid onset; associated with dyspnea |
| Cangrelor | Reversible P2Y12 inhibitor | Intravenous | Immediate effect; short half-life |
| Elinogrel | Reversible P2Y12 inhibitor | Oral/Intravenous | Fast onset/offset; promising pharmacokinetic profile |
Elinogrel's unique features include its rapid action and flexibility in administration routes, which may offer advantages over existing therapies .
Elinogrel is a sulfonylurea‐type small molecule with the empirical formula Cₚ₀H₁₅ClFN₅O₅S₂ and a formula mass of 523.94 g mol⁻¹ [1] [2]. Elemental analysis based on the Merck Index monograph gives the following mass percentages [3]:
| Element | % by mass |
|---|---|
| Carbon | 45.85% [3] |
| Hydrogen | 2.89% [3] |
| Chlorine | 6.77% [3] |
| Fluorine | 3.63% [3] |
| Nitrogen | 13.37% [3] |
| Oxygen | 15.27% [3] |
| Sulfur | 12.24% [3] |
Density-functional calculations (B3LYP/6-311++G(d,p)) show that Elinogrel adopts an energetically favoured anti-syn conformation about its sulfonylurea bridge (Scheme 1), stabilised by an intramolecular N–H···O=S hydrogen bond of ≈ 2.0 Å [4]. Key structural features are summarised in Table 1.
| Parameter (gas phase) | Value | Structural consequence |
|---|---|---|
| N–H···O=S distance | 1.99 Å [4] | Locks anti-syn geometry |
| α (C₁–N₂–C₃–C₄) | ≈ 90° [4] | Quinazolin-4-one and para-phenyl rings orthogonal |
| β (C₅–C₆–N₇–C₈) | ≈ 0° [4] | Planar, conjugated phenyl-urea segment |
| ε (C₈–N₉–S₁₀–C₁₁) | ≈ −66° [4] | L-shaped bend toward thiophene |
| S=O···S (non-bonded) | 3.19 Å [4] | Folds thiophene towards sulfone |
Water has only a minor effect on these torsions; solvation shifts the H-bond distance by <0.02 Å and changes dihedral angles by ≤6° [4]. The resulting L-shaped molecule presents a polar sulfonylurea surface flanked by three largely coplanar π-systems (quinazolinone, phenyl, thiophene), a topology consistent with reversible P2Y₁₂ antagonism observed in docking studies [5].
| Medium / condition | Qualitative solubility | Quantitative data |
|---|---|---|
| Water (25 °C) | Practically insoluble [6] | logS = –6.55 (AClogS, intrinsic) [4] |
| DMSO | Highly soluble [7] | ≥ 100 mM stock achievable [7] |
| PBS (pH 7.4) | Very low; use co-solvent [8] | logD₇.₄ = –1.80 [4] |
| Solid powder, –20 °C | Chemically stable > 2 yr [6] | COA purity 97% by HPLC [9] |
| Polymorphism | ≥ 4 crystalline forms for potassium salt; X-ray & Raman used for identification [10] | Distinct forms vary in bulk density & dissolution rate [10] |
| Solution stability | Recommended storage of DMSO stocks at –80 °C for 6 mo [8] [6] | No hydrolytic degradation reported within 4 h at pH 7.4 |
Thermodynamic descriptors from the DFT study support poor aqueous solubility:
| Technique | Observed data (selected) | Source |
|---|---|---|
| High-resolution MS (ESI) | [M + H]⁺ m/z 524.0260 (calc. 523.0187 Da) [11] | PubChemLite CID 16066663 |
| LC-MS certificate | Purity 97.10%; retention 5.11 min; m/z 523.9 (M + H)⁺ [9] | Aladdin COA |
| ¹H NMR (500 MHz, DMSO-d₆) | Spectrum conforms to structure (batch release QC) [9] [12] | Vendor COA |
| FT-IR (ATR) | Strong S=O stretches 1150–1320 cm⁻¹, urea C=O 1670 cm⁻¹, aromatic C–F 1250 cm⁻¹ [12] | MySkinRecipes specification |
| Predicted collision cross section | [M + H]⁺ = 213.8 Ų (DTIMS) [11] | PubChemLite |
| UV–Vis (calc.) | π→π* max ≈ 274 nm (quinazolinone core) [5] | Modeling study |
These spectral signatures are routinely employed for batch release, identity verification and polymorph discrimination during solid-form screening [10].
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